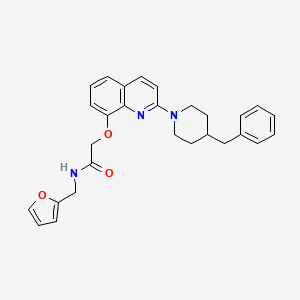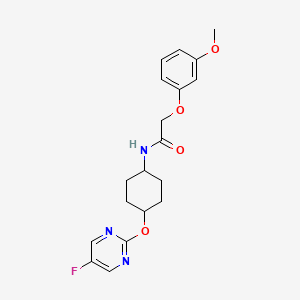
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of key intermediates such as indoles or pyrimidines, followed by various functionalization reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions and amidification with 4-aminopyridine . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides used 3-fluoro-4-cyanophenol as a starting material . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These techniques could be applied to determine the molecular structure of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide and to understand the effects of its substituents on its overall conformation and stability.
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular conformation. For example, the reaction between N-acetylcysteine and a 4-ethoxyaniline metabolite involved the formation of various products depending on the reaction conditions . The presence of electron-withdrawing or electron-donating groups, as well as intramolecular hydrogen bonding, can significantly affect the chemical behavior of such molecules. These insights can be used to predict the reactivity of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are often determined by their molecular structure. For instance, the introduction of fluorine atoms and methoxy groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of the compounds . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be investigated using in silico methods, as demonstrated for other acetamide derivatives . These methods could also be applied to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide to predict its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
High-performance Liquid Chromatographic Applications
The use of specific esters for the high-performance liquid chromatography (HPLC) of biologically important thiols such as glutathione and cysteine highlights the role of similar compounds in analytical chemistry. These compounds react selectively with thiols to give fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorometrically, demonstrating their importance in the detection and quantification of biological molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using certain starting materials has shown good antibacterial and antifungal activities comparable to standard drugs. This underlines the potential use of structurally related compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Applications
The modification of certain acetamide groups in compounds has been studied for their anticancer effects and toxicity, demonstrating the role of chemical modifications in enhancing the therapeutic profile of compounds against cancer (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Drug Development for Targeted Therapy
The design of novel oral fluoropyrimidine carbamates, which generate 5-fluorouracil selectively in tumors through a cascade of three enzymes, showcases the innovative approach in drug design for targeted therapy. Such compounds are converted to active drugs selectively in tumors, potentially reducing toxicity and enhancing efficacy (Miwa, Ura, Nishida, Sawada, Ishikawa, Mori, Shimma, Umeda, & Ishitsuka, 1998).
Radioligand Development for Neuroscience Research
The characterization of a novel pyridopyrimidin-4-one derivative as a radioligand candidate for vasopressin V1B receptor highlights the compound's application in neuroscience research. Such compounds can be used in vivo to measure the occupancy of specific receptors, providing valuable insights into receptor function and the potential development of novel therapeutics (Koga, Yoshinaga, Uematsu, Nagai, Miyakoshi, Shimoda, Fujinaga, Minamimoto, Zhang, Higuchi, Ohtake, Suhara, & Chaki, 2016).
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-25-16-3-2-4-17(9-16)26-12-18(24)23-14-5-7-15(8-6-14)27-19-21-10-13(20)11-22-19/h2-4,9-11,14-15H,5-8,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROROISWEAHIRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)
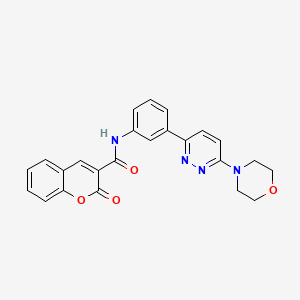
![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)
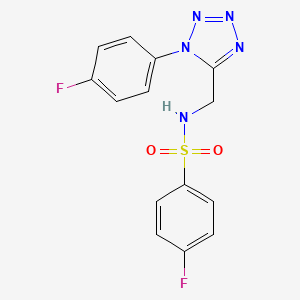
![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)
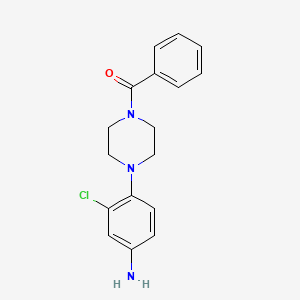
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)
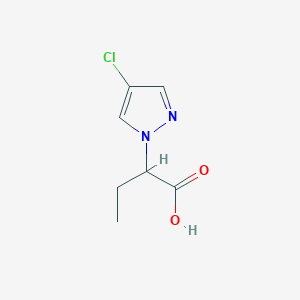
![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)
